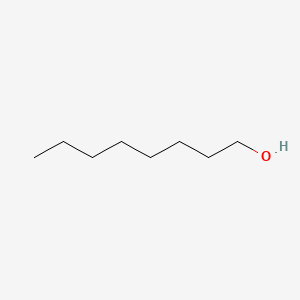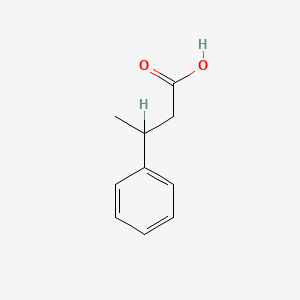
Cyclopentylacetylene
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentylacetylene can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with acetylene. This Grignard reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent the reaction with moisture.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of cyclopentyl ethane. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The reaction conditions must be carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentylacetylene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the formation of cyclopentane.
Substitution: The acetylene group can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products:
Oxidation: Cyclopentyl ketone.
Reduction: Cyclopentane.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentylacetylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor to bioactive compounds.
Medicine: While not widely used in medicine, derivatives of this compound are being investigated for their pharmacological properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mécanisme D'action
Cyclopentylacetylene can be compared to other similar compounds, such as cyclohexylacetylene and cyclopropylacetylene. These compounds share the presence of a cycloalkane ring attached to an acetylene group but differ in the size of the ring. This compound is unique due to the five-membered ring, which imparts different chemical properties and reactivity compared to its six-membered and three-membered counterparts.
Comparaison Avec Des Composés Similaires
- Cyclohexylacetylene
- Cyclopropylacetylene
- Phenylacetylene
- 3-Phenyl-1-propyne
Cyclopentylacetylene’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
ethynylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVJSWLZYQMWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074726 | |
| Record name | Cyclopentane, ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-51-8, 54140-30-6 | |
| Record name | Cyclopentylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl acetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B7770581.png)











